molecular formula C26H26BrN3O3 B2361712 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea CAS No. 1022700-22-6

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea

Cat. No.: B2361712
CAS No.: 1022700-22-6
M. Wt: 508.416
InChI Key: HEUZVDBIEXTVLG-UHFFFAOYSA-N
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Description

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (CAS 1022700-22-6, Molecular Formula: C₂₆H₂₆BrN₃O₃, Molecular Weight: 508.4 g/mol) is a synthetic urea derivative of significant interest in medicinal chemistry and chemical biology research. This compound features a central urea scaffold bridging two distinct aromatic systems: a 4-bromo-2-methylphenyl group and a 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl moiety. The dihydroisoquinoline fragment, with its methoxy substituents, may contribute to π-stacking interactions or hydrogen bonding with biological targets, while the bromine atom on the phenyl ring offers a potential site for further synthetic modification via metal-catalyzed cross-coupling reactions . Research into structurally related diarylurea derivatives indicates potential investigation as immunomodulatory agents, with some analogs demonstrating selective inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy research . The compound's molecular architecture suggests possible applications as a building block in synthetic chemistry and as a candidate for exploring structure-activity relationships in biological systems. Researchers value this compound for its unique structural features that enable investigation of protein-ligand interactions and cellular pathway modulation. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26BrN3O3/c1-16-12-19(27)6-9-22(16)30-26(31)29-20-7-4-17(5-8-20)13-23-21-15-25(33-3)24(32-2)14-18(21)10-11-28-23/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUZVDBIEXTVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The synthesis of 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea (molecular weight: 508.416 g/mol) involves two key intermediates:

  • Intermediate A : 4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline
  • Intermediate B : 4-Bromo-2-methylphenyl isocyanate

The urea linkage is formed via coupling of Intermediate A and B under controlled conditions.

Stepwise Synthesis

Preparation of Intermediate A: 4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline

Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
  • Starting Material : 3,4-Dimethoxyphenethylamine.
  • Cyclization : Treatment with formaldehyde under acidic conditions (HCl, ethanol, 60°C, 6 h) yields 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
  • Oxidation : Selective oxidation using Pd/C and hydrogen peroxide generates 6,7-dimethoxy-3,4-dihydroisoquinoline (yield: 85–90%).
Functionalization with 4-Aminobenzyl Group
  • Mannich Reaction : React 6,7-dimethoxy-3,4-dihydroisoquinoline with para-nitrobenzaldehyde and dimethylamine in methanol (rt, 12 h).
  • Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, yielding Intermediate A (yield: 78%).

Preparation of Intermediate B: 4-Bromo-2-methylphenyl Isocyanate

Bromination of 2-Methylphenol
  • Electrophilic Substitution : Treat 2-methylphenol with bromine (Br₂) in acetic acid at 0°C to obtain 4-bromo-2-methylphenol (yield: 92%).
  • Phosgenation : React with triphosgene (BTC) in dichloromethane (0°C, 2 h) to form 4-bromo-2-methylphenyl isocyanate (yield: 88%).

Urea Bond Formation

  • Coupling Reaction : Combine Intermediate A (1 eq) and Intermediate B (1.1 eq) in anhydrous dichloromethane.
  • Base Catalyst : Add triethylamine (1.5 eq) to neutralize HCl byproduct.
  • Conditions : Stir at room temperature for 8–12 h under nitrogen atmosphere.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product (yield: 72–80%).

Alternative Synthetic Routes

Palladium-Catalyzed Coupling for Isoquinoline Functionalization

  • Suzuki-Miyaura Reaction : Couple 6,7-dimethoxy-3,4-dihydroisoquinoline-1-boronic acid with 4-bromo-2-methylphenylurea using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (80°C, 6 h). Yield: 68%.

Hofmann Rearrangement for Urea Formation

  • Substrate : 4-Bromo-2-methylbenzamide treated with NBS/KOH in DMF (0°C, 1 h) generates an isocyanate intermediate.
  • Trapping : React with Intermediate A to form the urea (yield: 65%).

Industrial-Scale Production

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch (Round-bottom flask) Continuous Flow Reactor
Catalyst Loading 5 mol% Pd 1.5 mol% Pd with Recycling
Temperature Control Oil Bath Automated Jacketed Reactor System
Yield Optimization 72–80% 85–90% (via Process Intensification)

Key Industrial Modifications :

  • Use of immobilized Pd catalysts to reduce metal leaching.
  • Solvent recovery systems for dichloromethane and toluene.

Analytical Characterization

Technique Key Findings
¹H NMR - Urea NH: δ 8.2–8.5 ppm (broad singlet)
- Isoquinoline CH₂: δ 2.8–3.1 ppm
HRMS m/z 508.416 ([M+H]⁺, calculated), 508.415 (observed)
HPLC Purity >98% (C18 column, acetonitrile/water gradient)

Challenges and Mitigation Strategies

  • Sensitivity of Isocyanate Intermediate :

    • Issue : Hydrolysis to undesired urea byproducts.
    • Solution : Strict anhydrous conditions and inert atmosphere.
  • Purification of Polar Urea Products :

    • Issue : Low solubility in nonpolar solvents.
    • Solution : Use of mixed solvents (ethyl acetate/methanol) for chromatography.

Chemical Reactions Analysis

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, where nucleophiles replace the bromine atom under suitable conditions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new carbon-carbon or carbon-nitrogen bonds.

Scientific Research Applications

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may find applications in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of diarylurea derivatives with variations in aryl substituents. Below is a detailed comparison with two closely related analogs:

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 1-{4-[(6,7-Dimethoxy-3,4-Dihydroisoquinolinyl)methyl]phenyl}-3-(2-ethoxyphenyl)urea 3-(3-Chloro-4-methoxyphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolinyl)methyl]phenyl}urea
Substituent 4-Bromo-2-methylphenyl 2-Ethoxyphenyl 3-Chloro-4-methoxyphenyl
Molecular Formula C26H25BrN3O3 (estimated)* C27H29N3O4 C26H26ClN3O4
Molecular Weight (g/mol) ~514.4 (estimated)* 459.54 479.96
Density (g/cm³) Not reported (predicted: ~1.25±0.1) 1.20±0.1 Not reported
Boiling Point (°C) Not reported (predicted: ~560±50) 561.7±50.0 Not reported
pKa Not reported (predicted: ~13.5±0.7) 13.89±0.70 Not reported

*Estimated based on structural analogs.

Key Differences:

Substituent Effects: The bromo-methyl group in the target compound provides greater steric bulk and electronegativity compared to the ethoxy () or chloro-methoxy () groups. This may enhance hydrophobic interactions in biological targets or alter metabolic stability.

Synthetic Accessibility :

  • Brominated aromatics (as in the target compound) are amenable to cross-coupling reactions, such as Pd/C-catalyzed reductive coupling (as described in ), which achieves yields up to 94% for halogenated substrates. Ethoxy or methoxy groups ( and ) may require milder conditions due to lower steric hindrance .

Biological Implications: The methoxy groups on the dihydroisoquinoline moiety (common to all three compounds) likely enhance solubility and membrane permeability.

Biological Activity

3-(4-bromo-2-methylphenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a urea functional group linked to two distinct aromatic moieties, including a brominated phenyl group and a dimethoxy-substituted isoquinoline. These characteristics suggest that the compound may interact with specific biological targets, making it a candidate for further pharmacological investigation.

Chemical Structure and Properties

The molecular formula of this compound is C26H26BrN3O3, with a molecular weight of 508.416 g/mol. The presence of multiple functional groups implies potential reactivity and biological activity, which are critical for its application in drug development.

PropertyValue
Molecular FormulaC26H26BrN3O3
Molecular Weight508.416 g/mol
Functional GroupsUrea, Aromatic Rings
Structural FeaturesBromine, Dimethoxy

Research indicates that this compound exhibits potential as an immunomodulator and may influence various cellular pathways. Its mechanism of action likely involves interactions with specific enzymes or receptors that modulate their activity, thus affecting cellular processes related to disease states.

In Vitro Studies

In vitro evaluations have shown that compounds similar to this urea derivative can inhibit key enzymes involved in metabolic pathways. For instance, studies on related phenyl urea derivatives have demonstrated selective inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy. The structural modifications in these derivatives significantly affect their inhibitory potency against IDO1 and tryptophan 2,3-dioxygenase (TDO) .

Key Findings from Research:

  • Selective Inhibition: Compounds with similar structures demonstrated selective IDO1 inhibition while showing no activity against TDO.
  • Importance of Functional Groups: The presence of specific substituents (e.g., carboxyl groups) was crucial for binding activity and overall efficacy.

Study on Phenyl Urea Derivatives

A study focused on the design and synthesis of phenyl urea derivatives found that certain modifications led to enhanced biological activity. For example:

  • Compound i24 exhibited the most potent IDO1 inhibitory activity among tested derivatives.
  • Structural modifications at the ortho or meta positions resulted in loss of activity, underscoring the significance of the para position for binding .

Potential Applications

The unique combination of functional groups in this compound suggests several potential applications:

  • Cancer Therapy: Due to its immunomodulatory effects, it may be developed as a therapeutic agent in cancer treatment protocols.
  • Virology: Similar compounds have shown activity against viral infections, indicating possible antiviral applications.

Q & A

Q. What are the critical structural features of this compound, and how are they validated experimentally?

The compound contains a urea core bridging a 4-bromo-2-methylphenyl group and a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety. Structural validation relies on nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like urea (N-H stretch) and aromatic C-H bonds. X-ray crystallography (if crystals are obtainable) resolves stereochemical details .

Q. What synthetic routes are typically used to prepare this urea derivative?

Synthesis involves:

  • Step 1 : Preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate via Bischler-Napieralski cyclization.
  • Step 2 : Functionalization of the isoquinoline with a benzyl chloride group for coupling.
  • Step 3 : Urea bond formation using carbodiimide reagents (e.g., EDC/HOBt) to react the isoquinoline intermediate with 4-bromo-2-methylphenylamine. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) and bases like triethylamine are critical for reaction efficiency .

Q. How is purity assessed, and what analytical techniques are prioritized?

High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis confirms stoichiometry. Differential scanning calorimetry (DSC) may detect polymorphic forms if applicable .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during urea bond formation?

Key optimizations include:

  • Solvent selection : Polar aprotic solvents (DMF) enhance solubility of intermediates.
  • Temperature control : Reactions at 0–5°C minimize side reactions.
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates carbodiimide-mediated couplings.
  • Stoichiometry : A 1.2:1 molar ratio of amine to isoquinoline component ensures complete reaction .

Q. What strategies resolve contradictions between computational binding predictions and experimental kinase inhibition data?

  • Validation steps : Repeat assays under standardized conditions (e.g., ATP concentration, pH).
  • Structural analysis : Use molecular docking with high-resolution protein structures (if available) to refine binding hypotheses.
  • Mutagenesis studies : Test kinase mutants to identify critical binding residues .

Q. Which in vitro assays are suitable for evaluating target engagement in kinase inhibition studies?

  • Biochemical assays : Measure IC50 values using ADP-Glo™ or fluorescence polarization.
  • Cellular assays : Monitor phosphorylation status of downstream targets via Western blotting.
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .

Data Contradiction and Experimental Design

Q. How should researchers address discrepancies in solubility data across different solvent systems?

  • Systematic testing : Compare solubility in DMSO, water-organic mixtures, and biorelevant media (e.g., FaSSIF).
  • Thermodynamic analysis : Calculate solubility parameters (Hansen solubility parameters) to identify optimal solvents.
  • Crystallinity assessment : Amorphous forms may exhibit higher apparent solubility than crystalline forms .

Q. What experimental controls are essential in stability studies under physiological conditions?

  • Negative controls : Incubate compound in buffer without enzymes or serum.
  • Positive controls : Use a structurally similar, well-characterized compound with known stability.
  • Time-course analysis : Sample at 0, 6, 12, and 24 hours to track degradation kinetics .

Methodological Workflow

Q. What collaborative approaches enhance efficiency in multi-step synthesis and bioactivity testing?

  • Division of labor : Assign synthetic chemistry to one team and biological assays to another, with shared data repositories.
  • Standardized protocols : Use electronic lab notebooks (ELNs) for real-time updates and reproducibility.
  • Intermediate characterization : Share NMR/HRMS data at each step to avoid propagating impurities .

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